2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile
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Description
“2-(5-Iodo-2-(trifluoromethyl)phenyl)acetonitrile” is an organic compound with the molecular formula C9H5F3IN . It has a molecular weight of 311.04 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile . The InChI code is 1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2 . The compound’s structure includes a phenyl ring substituted with an iodo group and a trifluoromethyl group .Physical and Chemical Properties Analysis
The compound has a computed topological polar surface area of 23.8 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 . The compound has one rotatable bond . The exact mass and the monoisotopic mass of the compound are both 310.94188 g/mol .Safety and Hazards
The compound is considered hazardous . It has a GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-[5-iodo-2-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)8-2-1-7(13)5-6(8)3-4-14/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWUIOZXIQMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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